

Application Notes and Protocols for Catharanthine Tartrate in Calcium Channel Inhibition Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthine, a monoterpenoid indole alkaloid derived from Catharanthus roseus, has garnered significant interest for its diverse biological activities.[1][2] As a tartrate salt, it offers improved solubility and stability for experimental use. These application notes provide a comprehensive guide to utilizing **catharanthine tartrate** as a tool for investigating the inhibition of voltage-gated calcium channels (VOCCs), particularly the L-type calcium channels, which are pivotal in cardiovascular physiology. **Catharanthine tartrate** serves as a precursor in the synthesis of the anticancer drugs vinblastine and vincristine.[1][3]

This document outlines the mechanism of action of catharanthine, presents its physicochemical properties, summarizes key quantitative data on its inhibitory effects, and provides detailed protocols for essential experimental techniques.

Physicochemical Properties and Handling



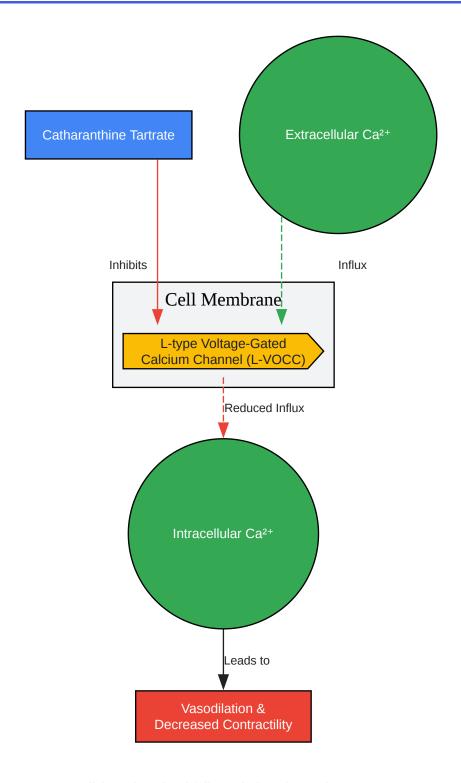
Property	Value	Reference
CAS Number	4168-17-6	[3]
Molecular Formula	C21H24N2O2 • C4H6O6	[3]
Molecular Weight	486.5 g/mol	[3]
Appearance	White Powder	[2]
Solubility	Soluble in ethanol, DMSO (30 mg/ml), and DMF (30 mg/ml). Soluble in a 1:1 solution of DMSO:PBS (pH 7.2) at 0.5 mg/ml.	[1][2]
Storage	Store at -20°C for long-term stability (≥ 4 years). Can be shipped at room temperature for short periods.	[1]

Safety Precautions: **Catharanthine tartrate** is harmful if swallowed and may cause skin and eye irritation, as well as respiratory tract irritation.[4] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4] Avoid inhalation of dust and contact with skin and eyes. [4]

Mechanism of Action: Inhibition of L-type Voltage-Gated Calcium Channels

Catharanthine exerts its primary effects by directly inhibiting L-type voltage-gated calcium channels (L-VOCCs). This inhibition has been observed in both vascular smooth muscle cells (VSMCs) and cardiomyocytes. The blockade of L-VOCCs by catharanthine reduces the influx of extracellular Ca²⁺ into the cell. This decrease in intracellular Ca²⁺ concentration leads to vasodilation in blood vessels and a reduction in heart rate and cardiac contractility.





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Mechanism of Catharanthine's inhibitory action on L-type calcium channels.

Quantitative Data Summary



The inhibitory effects of catharanthine on VOCCs have been quantified in various experimental models. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.

Table 1: In Vitro Vasorelaxant Effects of Catharanthine

Preparation	Agonist	IC50 (μM)
Aortic Rings	Phenylephrine (PE)	28
Aortic Rings	KCI	34
Small Mesenteric Artery (MA)	Phenylephrine (PE)	3
Small Mesenteric Artery (MA)	KCI	6

Table 2: Effects of Catharanthine on Vascular and Cardiac Parameters

Parameter	Preparation	IC ₅₀ (μM)
Inner Vessel Wall Diameter	PE-constricted MAs	10
Intracellular Free Ca ²⁺ Levels	PE-constricted MAs	16
L-type Ca ²⁺ Channel Currents	MA VSMCs	8
L-type Ca ²⁺ Channel Currents	Cardiomyocytes	220

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for L-type Ca²⁺ Current Inhibition

This protocol details the methodology for recording L-type Ca²⁺ currents in isolated vascular smooth muscle cells (VSMCs) and assessing their inhibition by **catharanthine tartrate**.

1. Cell Preparation:

 Isolate single VSMCs from mesenteric arteries of Sprague-Dawley rats using enzymatic digestion (e.g., collagenase and papain).



 Plate the isolated cells on glass coverslips and allow them to adhere for at least 2 hours before recording.

2. Solutions:

- External Solution (in mM): 135 NaCl, 5 KCl, 1 MgCl₂, 10 HEPES, 10 Glucose, 2 CaCl₂.
 Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.2 Na-GTP.
 Adjust pH to 7.2 with CsOH.
- Catharanthine Tartrate Stock Solution: Prepare a 10 mM stock solution in DMSO. Further dilute in the external solution to the desired final concentrations on the day of the experiment.
- 3. Electrophysiological Recording:
- Use a standard patch-clamp setup with an amplifier, micromanipulator, and data acquisition system.
- Pull borosilicate glass pipettes to a resistance of 3-5 M Ω when filled with the internal solution.
- Establish a whole-cell configuration on a selected VSMC.
- Hold the cell at a holding potential of -80 mV.
- Elicit L-type Ca²⁺ currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) every 15 seconds.
- After obtaining a stable baseline current, perfuse the cell with the external solution containing catharanthine tartrate at various concentrations.
- Record the steady-state inhibition of the Ca²⁺ current at each concentration.





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Workflow for patch-clamp electrophysiology.

Protocol 2: Intracellular Ca²⁺ Imaging with Fura-2 AM

This protocol describes how to measure changes in intracellular Ca²⁺ concentration in response to **catharanthine tartrate** using the ratiometric dye Fura-2 AM.[5][6]

- 1. Cell Preparation:
- Culture VSMCs or other suitable cell lines (e.g., HEK293) on glass-bottom dishes or coverslips.
- 2. Fura-2 AM Loading:
- Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution with 1% BSA).
- Prepare a 1 mg/ml Fura-2 AM stock solution in high-quality, anhydrous DMSO.[5]
- Dilute the Fura-2 AM stock solution in the loading buffer to a final concentration of 1-5 μ g/ml. [6]
- Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.[5][7]
- Wash the cells twice with the recording buffer to remove extracellular dye and allow for deesterification of the dye within the cells for about 30 minutes.[5][6]
- 3. Calcium Imaging:
- Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
- Perfuse the cells with the recording buffer.
- Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
- Establish a stable baseline fluorescence ratio (340/380).



- Stimulate the cells with a depolarizing agent (e.g., high KCl concentration) to induce Ca²⁺ influx through VOCCs.
- After observing a stable Ca²⁺ signal, apply catharanthine tartrate at desired concentrations
 and record the change in the fluorescence ratio, which reflects the change in intracellular
 Ca²⁺ concentration.



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Workflow for intracellular calcium imaging.

Protocol 3: In Vivo Hemodynamic Studies in Anesthetized Rats

This protocol outlines the procedure for measuring the in vivo cardiovascular effects of **catharanthine tartrate** in anesthetized rats.

- 1. Animal Preparation:
- Use male Sprague-Dawley rats (250-300 g).
- Anesthetize the rats with an appropriate anesthetic (e.g., a mixture of ketamine and xylazine administered intraperitoneally).
- Maintain the body temperature of the animal at 37°C using a heating pad.[8]
- 2. Surgical Procedure:
- Cannulate the jugular vein for intravenous drug administration.
- Insert a pressure-volume (PV) catheter into the left ventricle via the right carotid artery to measure left ventricular pressure and volume.
- 3. Hemodynamic Measurements:



- Allow the animal to stabilize after the surgical procedure.
- Record baseline hemodynamic parameters, including blood pressure, heart rate, left ventricular systolic pressure, and the maximal rate of pressure rise (dP/dtmax).
- Administer catharanthine tartrate intravenously in a dose-dependent manner (e.g., 0.5-20 mg/kg).
- Continuously record the hemodynamic parameters to assess the dose-dependent effects of the compound.
- 4. Data Analysis:
- Analyze the recorded data to determine the changes in blood pressure, heart rate, and cardiac contractility in response to catharanthine tartrate administration.

Conclusion

Catharanthine tartrate is a valuable pharmacological tool for studying the inhibition of L-type voltage-gated calcium channels. Its demonstrated effects on vascular smooth muscle and cardiac cells make it a compound of interest for cardiovascular research and drug development. The protocols provided herein offer a starting point for researchers to investigate the cellular and systemic effects of this natural product. As with any experimental work, optimization of these protocols for specific cell types and experimental conditions is recommended.

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